

# Structure and stereochemistry of 4-Hydroxy-L-threonine

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## Compound of Interest

Compound Name: 4-Hydroxy-L-threonine

CAS No.: 21768-45-6

Cat. No.: B041286

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## Abstract

**4-Hydroxy-L-threonine** (4-HLT) is a non-proteinogenic, hydroxy-amino acid of significant interest in metabolic and biosynthetic research. As a derivative of L-threonine, it features an additional hydroxyl group, which profoundly influences its chemical properties and biological roles. This guide provides a comprehensive technical overview of the molecular structure, stereochemical complexity, physicochemical properties, and analytical methodologies pertinent to **4-Hydroxy-L-threonine**. It is designed to serve as a foundational resource for professionals engaged in synthetic biology, drug discovery, and metabolic pathway elucidation, offering both theoretical insights and practical, field-proven protocols.

## Introduction: The Significance of 4-Hydroxy-L-threonine

**4-Hydroxy-L-threonine** is a specialized amino acid that, while not incorporated into proteins, serves as a crucial intermediate in various metabolic pathways.[1][2] Its primary research value stems from its role as a key biosynthetic precursor to important natural products, including the potent antibiotic platensimycin.[1] Understanding the precise three-dimensional arrangement of

its atoms is paramount for researchers aiming to probe enzyme specificity, design novel therapeutics, or engineer metabolic pathways for enhanced production of valuable compounds. [1] This molecule is also a metabolite found in organisms like *Escherichia coli* and *Saccharomyces cerevisiae*, highlighting its relevance in fundamental microbiology.[3]

## Molecular Structure and Stereochemical Landscape

The defining characteristic of **4-Hydroxy-L-threonine** is its carbon backbone, which is adorned with amino and multiple hydroxyl groups, leading to significant stereochemical complexity.

### Core Structure

The systematic IUPAC name for **4-Hydroxy-L-threonine** is (2S,3S)-2-amino-3,4-dihydroxybutanoic acid.[3][4] Its molecular formula is C<sub>4</sub>H<sub>9</sub>NO<sub>4</sub>, with a molecular weight of approximately 135.12 g/mol .[3] The structure consists of a four-carbon butanoic acid chain with the following functional groups:

- A carboxyl group (-COOH) at C1.
- An amino group (-NH<sub>2</sub>) at C2 (the alpha-carbon).
- A hydroxyl group (-OH) at C3 (the beta-carbon).
- A hydroxyl group (-OH) at C4 (the gamma-carbon).

### Chirality and Stereoisomers

The presence of chiral centers is fundamental to the identity and function of **4-Hydroxy-L-threonine**. A chiral center is a carbon atom attached to four different groups.[5]

- C2 (Alpha-Carbon): This is a chiral center, and in the biologically relevant "L" form, it possesses the S configuration.[4] This is consistent with most naturally occurring amino acids.
- C3 (Beta-Carbon): This is also a chiral center. In the naturally occurring isomer, this center has the S configuration.[3]

The specific arrangement of these two chiral centers, (2S,3S), defines the naturally occurring stereoisomer of **4-Hydroxy-L-threonine**. It is crucial to distinguish this from its parent amino acid, L-threonine, which has the (2S,3R) configuration.[6] The introduction of the hydroxyl group at the 4th position influences the stereochemical designation.

The existence of two chiral centers means that there are  $2^2 = 4$  possible stereoisomers for 2-amino-3,4-dihydroxybutanoic acid. These isomers exist as two pairs of enantiomers.

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} caption: Stereoisomers of 4-Hydroxythreonine.

## Physicochemical and Spectroscopic Data

A thorough understanding of the molecule's properties is essential for its handling, analysis, and application in experimental settings.

## Physicochemical Properties

The multiple hydroxyl groups and the amino acid moiety render **4-Hydroxy-L-threonine** highly polar, which dictates its physical properties.

Property	Value	Source
Molecular Formula	C4H9NO4	PubChem[3]
Molecular Weight	135.12 g/mol	PubChem[3]
Water Solubility	357 g/L (Predicted)	ECMDB[4]
logP (Predicted)	-3.4 to -4.5	ECMDB[4]
pKa (Strongest Acidic)	1.92 (Predicted)	ECMDB[4]
pKa (Strongest Basic)	8.62 (Predicted)	ECMDB[4]
Polar Surface Area	103.78 Å <sup>2</sup>	ECMDB[4]

## Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation of **4-Hydroxy-L-threonine**.<sup>[1]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide the most definitive data for structural elucidation in solution. Predicted  $^1\text{H}$  NMR data in  $\text{D}_2\text{O}$  shows distinct signals for the protons on the carbon backbone, allowing for the confirmation of connectivity.<sup>[7][8]</sup>
- Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carboxyl) functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

## Synthesis and Characterization Protocols

The ability to synthesize and definitively characterize **4-Hydroxy-L-threonine** is critical for its use in research.

### Chemoenzymatic Synthesis Approach

Enzymatic and chemoenzymatic methods are preferred for their high stereoselectivity, offering an environmentally friendly alternative to purely chemical routes.<sup>[1]</sup> Threonine aldolases (LTAs) are particularly useful as they catalyze the C-C bond formation between glycine and an aldehyde.<sup>[1][9]</sup>

Principle: L-threonine aldolase catalyzes the aldol addition of glycine to glycolaldehyde to form **4-Hydroxy-L-threonine**. The enzyme typically exhibits high stereoselectivity for the alpha-carbon (producing the L-configuration), while selectivity at the beta-carbon can vary.<sup>[1]</sup>

#### Protocol 4.1.1: Enzymatic Synthesis of **4-Hydroxy-L-threonine**

- Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).

- Substrate Addition: Dissolve glycine (e.g., 200 mM) and glycolaldehyde (e.g., 100 mM) in the buffer.
  - Causality Note: Glycolaldehyde is the aldehyde substrate that provides the C3 and C4 carbons of the final product.[1] An excess of glycine is often used to drive the reaction equilibrium towards product formation.
- Enzyme Addition: Add a purified L-threonine aldolase to the reaction mixture. The optimal amount should be determined empirically.
- Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37°C) with gentle agitation for 12-24 hours.
- Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using HPLC or LC-MS to quantify the formation of **4-Hydroxy-L-threonine**.
- Quenching and Purification: Terminate the reaction by denaturing the enzyme (e.g., by adding trifluoroacetic acid or by heat). Purify the product from the reaction mixture using ion-exchange chromatography.
- Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

## Analytical Characterization Workflow

A multi-step analytical workflow is required to unambiguously confirm the structure and stereochemistry of the synthesized or isolated compound.

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```
} caption: Analytical workflow for 4-HLT.
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### Protocol 4.2.1: Definitive Structure Determination by X-ray Crystallography

Principle: X-ray crystallography provides the absolute three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

This is the gold standard for determining stereochemistry.

- **Crystal Growth:** Grow single crystals of **4-Hydroxy-L-threonine** suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution (e.g., in water/ethanol). This is often the most challenging step.
- **Crystal Mounting:** Select a high-quality crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10][11]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group.[12] The electron density map is then calculated, from which the positions of the atoms are determined. This initial model is refined to best fit the experimental data.
- **Validation:** The final refined structure provides the precise bond lengths, bond angles, and, most importantly, the absolute configuration (R/S) at each chiral center.

## Biological Significance and Applications

While not a component of proteins, **4-Hydroxy-L-threonine** plays important roles in cellular metabolism.

- **Precursor to Vitamin B6:** It has been demonstrated that **4-hydroxy-L-threonine** is a committed precursor in the biosynthesis of pyridoxol (vitamin B6) in certain organisms.[13] Its phosphorylated form, **O-Phospho-4-hydroxy-L-threonine**, is a key intermediate in this pathway.[4]
- **Antibiotic Biosynthesis:** As mentioned, it is a critical building block in the biosynthetic pathway of the antibiotic platensimycin, which has a novel mechanism of action targeting fatty acid synthesis.[1] This makes 4-HLT a valuable tool for researchers studying and engineering the production of such antibiotics.
- **Relation to Collagen:** While L-threonine itself is a component of collagen and contributes to its stability, the direct role of **4-Hydroxy-L-threonine** in collagen is not well-established.[14]

[15] However, the hydroxylation of amino acids is a critical post-translational modification for collagen stability, with 4-hydroxyproline being the most prominent example.[16][17] The study of hydroxylated amino acids like 4-HLT provides insights into the structural biology of proteins like collagen.

## Conclusion

**4-Hydroxy-L-threonine** is a molecule whose structural complexity belies its fundamental importance in select metabolic pathways. Its three-dimensional architecture, defined by the (2S,3S) configuration, is critical to its recognition by enzymes and its role as a biosynthetic precursor. For researchers in drug development and metabolic engineering, a mastery of its stereochemistry and the analytical techniques required for its verification is not merely academic but a prerequisite for success. The protocols and data presented in this guide offer a robust framework for the confident synthesis, characterization, and application of this versatile hydroxy-amino acid.

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